Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)- Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882112
InChI: InChI=1S/C29H48O4/c1-3-5-7-9-10-11-12-13-17-21-26(30)23-28(31)27(22-18-8-6-4-2)29(32)33-24-25-19-15-14-16-20-25/h14-16,19-20,27-28,31H,3-13,17-18,21-24H2,1-2H3/t27-,28-/m0/s1
SMILES:
Molecular Formula: C29H48O4
Molecular Weight: 460.7 g/mol

Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)-

CAS No.:

Cat. No.: VC15882112

Molecular Formula: C29H48O4

Molecular Weight: 460.7 g/mol

* For research use only. Not for human or veterinary use.

Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)- -

Specification

Molecular Formula C29H48O4
Molecular Weight 460.7 g/mol
IUPAC Name benzyl (2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoate
Standard InChI InChI=1S/C29H48O4/c1-3-5-7-9-10-11-12-13-17-21-26(30)23-28(31)27(22-18-8-6-4-2)29(32)33-24-25-19-15-14-16-20-25/h14-16,19-20,27-28,31H,3-13,17-18,21-24H2,1-2H3/t27-,28-/m0/s1
Standard InChI Key QYMYSLSVQOAFEJ-NSOVKSMOSA-N
Isomeric SMILES CCCCCCCCCCCC(=O)C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O
Canonical SMILES CCCCCCCCCCCC(=O)CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O

Introduction

Molecular Features

  • IUPAC Name: Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester

  • Molecular Formula: C30H48O5

  • Molecular Weight: 460.7 g/mol .

  • CAS Number: 296242-35-8 .

Stereochemistry

The compound features stereochemical specificity at the 2nd and 3rd carbon positions, denoted as (2S,3S)-. This chirality is critical to its reactivity and potential biological interactions.

Structural Overview

The molecule consists of:

  • A hexadecanoic acid backbone.

  • Functional groups including a hydroxy group (-OH), a ketone group (=O), and a phenylmethyl ester (-COOCH2Ph) .

Chemical Reactivity

The presence of hydroxy and ketone groups contributes to its chemical reactivity:

  • Hydroxy group enables hydrogen bonding and potential for esterification.

  • Ketone group participates in nucleophilic addition reactions.

Synthesis

The synthesis of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester involves:

  • Starting Materials: Hexadecanoic acid derivatives, hexyl alcohols, and benzyl alcohol.

  • Reaction Steps:

    • Esterification of the carboxylic group with benzyl alcohol.

    • Introduction of hydroxy and keto functionalities through controlled oxidation or reduction processes.

    • Stereochemical control is achieved using chiral catalysts or enantiomerically pure precursors .

Biological Activity

Preliminary studies suggest that this compound may interact with biological macromolecules such as:

  • Proteins: Potential modulation of enzymatic activity.

  • Cell Membranes: Fatty acid esters like this compound can influence membrane permeability and signaling pathways.

Industrial Uses

While specific industrial applications are under study, similar compounds are used in:

  • Pharmaceuticals: As intermediates in drug synthesis.

  • Cosmetics: As emollients or surfactants due to their fatty acid backbone.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar molecules is provided:

Compound NameStructural FeaturesUnique Aspects
Hexadecanoic AcidLong-chain saturated fatty acidLacks additional functional groups
Phenylacetic AcidAromatic compound with acetic acidShorter chain; lacks hydroxy and keto functionalities
Methyl PalmitateMethyl ester of hexadecanoic acidNo stereochemical complexity

The combination of a long-chain fatty acid structure with hydroxy and keto groups makes Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester distinct in terms of reactivity and potential biological properties .

Future Research Directions

Further research is needed to:

  • Elucidate its mechanism of action in biological systems.

  • Explore its pharmacological potential as an active compound in drug development.

  • Investigate its environmental impact and biodegradability.

This comprehensive analysis highlights the significance of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester as a compound of interest for both academic research and industrial applications.

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